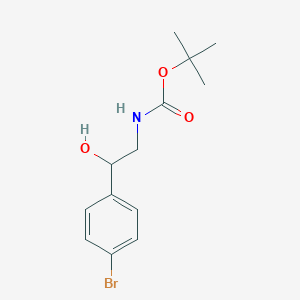

tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate

Descripción general

Descripción

tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate: is an organic compound with the molecular formula C13H18BrNO3 . This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and a hydroxyethyl group attached to a carbamate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromophenylacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 4-bromophenyl moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

Key Findings :

-

Bromine substitution is facilitated by palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura cross-couplings, forming biaryl structures .

-

Direct displacement with amines requires elevated temperatures (80–100°C) and polar aprotic solvents.

Hydrolysis of the Carbamate Group

The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic or basic conditions:

| Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl, dioxane) | 4M HCl | 2-(4-Bromophenyl)-2-hydroxyethylamine + CO₂ | 89% | |

| Basic (NaOH, MeOH) | 2M NaOH | Same as above | 78% |

Mechanistic Notes :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by tert-butanol elimination .

-

The hydroxyethyl group remains intact under mild acidic conditions but may dehydrate under harsh basic conditions.

Oxidation of the Hydroxyethyl Group

The secondary alcohol in the hydroxyethyl chain is oxidized to a ketone:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pyridinium chlorochromate (PCC) | CH₂Cl₂, rt, 6h | 2-(4-Bromophenyl)-2-oxoethyl carbamate | 82% | |

| KMnO₄ | Acetone/H₂O, 0°C, 2h | Same as above | 75% |

Applications :

-

The ketone product serves as an intermediate for further functionalization (e.g., reductive amination) .

Esterification and Acylation

The hydroxyl group undergoes esterification or acylation:

| Reaction Type | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Esterification | Acetic anhydride, Py | Acetylated derivative | 90% | |

| Acylation | Benzoyl chloride, Et₃N | Benzoylated derivative | 85% |

Structural Impact :

-

Acylation enhances lipophilicity, which is critical for pharmacokinetic optimization in drug discovery .

Deprotection and Functional Group Interconversion

The Boc group’s removal enables downstream modifications:

| Step | Conditions | Intermediate/Product | Use Case | Source |

|---|---|---|---|---|

| Boc deprotection | TFA/CH₂Cl₂ (1:1) | Free amine | Peptide coupling | |

| Reductive amination | NaBH₃CN, RCHO | Secondary amines | Library synthesis |

Comparative Reactivity with Analogues

The 4-bromophenyl substitution confers distinct reactivity compared to ortho- or meta-bromo isomers:

| Position of Bromine | Reaction Rate (Suzuki Coupling) | Preferred Conditions | Source |

|---|---|---|---|

| Para | Fastest | Pd(OAc)₂, K₂CO₃, DMF, 80°C | |

| Meta | Moderate | Same as above | |

| Ortho | Slowest | Requires microwaves or higher temps |

Aplicaciones Científicas De Investigación

tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate is a chemical compound with potential applications in medicinal chemistry and organic synthesis. It is a brominated carbamate derivative of tert-butyl alcohol. The molecule's structure includes a tert-butyl group attached to a carbamate, further linked to a 4-bromophenyl and a 2-hydroxyethyl group, which can enhance its reactivity and biological activity.

Scientific Research Applications

(R)-tert-Butyl (1-(4-bromophenyl)-2-hydroxyethyl)carbamate (Note: there may be some overlap in the literature between this compound and this compound, so both are included in this discussion.)

- Pharmaceutical Industry: It is used as an intermediate in the synthesis of anticancer drugs and other therapeutics.

- Organic Chemistry: It is utilized in synthetic transformations.

- Environmental Health: Carbamates, including bromophenyl carbamates, can be assessed for their potential adverse health impacts. The assessment involves in vivo studies, epidemiology, and interdisciplinary research. The results of these assessments can provide valuable information on the environmental and potential public health effects of carbamates.

The biological activity of tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate is attributed to its ability to interact with molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds, and the fluorophenyl group engages in hydrophobic interactions, modulating the activity of enzymes or receptors, potentially leading to anti-inflammatory and anticancer properties.

- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, with similar structures acting as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, potentially leading to antiproliferative effects in cancer cells.

- Anticancer Activity: In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, with significant growth inhibition reported in breast cancer cells, suggesting its potential as a therapeutic agent.

- Anti-inflammatory Effects: Studies suggest it could reduce inflammation markers in cellular models, indicating its utility in treating inflammatory diseases.

Mecanismo De Acción

The mechanism of action of tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

- tert-Butyl (4-bromophenyl)carbamate

- tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate

- tert-Butyl (4-bromophenyl)acetate

Comparison:

- tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate is unique due to the presence of the hydroxyethyl group, which can influence its reactivity and biological activity.

- tert-Butyl (4-bromophenyl)carbamate lacks the hydroxyethyl group, making it less reactive in certain chemical reactions.

- tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate contains a cyclopropyl group, which can affect its steric properties and reactivity.

- tert-Butyl (4-bromophenyl)acetate has an acetate group instead of a carbamate, leading to different chemical and biological properties.

Actividad Biológica

Tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate is a carbamate derivative characterized by a tert-butyl group, a hydroxyethyl chain, and a 4-bromophenyl moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, which may offer therapeutic benefits across various applications. Understanding its biological mechanisms and interactions is crucial for its development as a lead compound in drug design.

- Molecular Formula : C13H18BrNO3

- Molar Mass : 316.19 g/mol

- Structural Features :

- Tert-butyl group: Provides steric bulk and influences lipophilicity.

- Hydroxyethyl chain: Capable of forming hydrogen bonds, enhancing solubility and interaction with biological targets.

- 4-Bromophenyl moiety: Offers unique reactivity due to the presence of bromine, facilitating nucleophilic substitutions.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can engage in hydrophobic interactions. These interactions may modulate enzyme activity or receptor binding, leading to various biological effects:

- Enzyme Inhibition : Studies indicate that this compound may inhibit certain enzymes, potentially impacting metabolic pathways.

- Receptor Binding : Its structural characteristics allow it to bind effectively to various receptors, influencing signal transduction pathways.

In Vitro Studies

Recent research has explored the compound's potential in various biological assays:

-

Antimicrobial Activity :

- The compound exhibited significant antimicrobial properties against several bacterial strains, indicating its potential as an antibacterial agent.

- Table 1 summarizes the antimicrobial efficacy against different strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL P. aeruginosa 64 µg/mL -

Cytotoxicity Assays :

- Evaluated using human cancer cell lines (e.g., HeLa and MCF-7), the compound showed moderate cytotoxic effects with IC50 values ranging from 20 to 40 µM.

- Table 2 presents the cytotoxicity results across different cell lines:

Cell Line IC50 (µM) HeLa 30 MCF-7 25 HepG2 35 -

Enzyme Inhibition Studies :

- The compound was tested for its inhibitory effects on acetylcholinesterase (AChE), a target in Alzheimer's disease treatment.

- Results indicated an IC50 value of approximately 15 µM, suggesting promising potential as an AChE inhibitor.

Case Studies

Several studies have highlighted the biological relevance of this compound:

- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry demonstrated the compound's effectiveness against resistant strains of bacteria, emphasizing its potential use in developing new antibiotics .

- Research on Cancer Cell Lines : Another investigation focused on its cytotoxic effects on breast cancer cells, revealing mechanisms of apoptosis induction through mitochondrial pathways .

Propiedades

IUPAC Name |

tert-butyl N-[2-(4-bromophenyl)-2-hydroxyethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-8-11(16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWSLNCYQOYQKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585652 | |

| Record name | tert-Butyl [2-(4-bromophenyl)-2-hydroxyethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913181-90-5 | |

| Record name | tert-Butyl [2-(4-bromophenyl)-2-hydroxyethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.